molecular formula C13H13ClN2O2S B1273526 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide CAS No. 326871-18-5

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

Cat. No.: B1273526
CAS No.: 326871-18-5
M. Wt: 296.77 g/mol
InChI Key: RRGXVVNGZBFMBV-UHFFFAOYSA-N
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Description

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a chloro group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide typically involves the sulfonation of an appropriate aromatic amine. One common method includes the reaction of 3-chloroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, lacking the chloro and methyl substitutions.

    Sulfamethoxazole: A sulfonamide with a similar mechanism of action but different substituents on the benzene ring.

    Sulfadiazine: Contains a pyrimidine ring instead of the chloro and methyl groups.

Uniqueness

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties, while the methyl group can affect its solubility and pharmacokinetic profile.

Properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXVVNGZBFMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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